2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride
CAS No.:
VCID: VC17361086
Molecular Formula: C8H9ClF3NO
Molecular Weight: 227.61 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is a fluorinated phenolic compound with significant interest in pharmaceutical and chemical research. It is characterized by the presence of a trifluoroethyl group, an amino group, and a phenolic structure, which collectively contribute to its unique chemical and biological properties. This compound is often utilized in its hydrochloride form to enhance stability and solubility in various applications. Key Chemical Data:
Synthesis and PreparationThe synthesis of 2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride typically involves a multi-step process using commercially available precursors. The reaction conditions are carefully controlled to prevent degradation or side reactions. General Synthesis Steps:
Example Reaction Parameters:
Functional Group Contributions:
Pharmaceutical Research:The compound's fluorinated structure makes it a candidate for drug development due to its ability to modulate biological activity through receptor binding or enzyme inhibition. Fluorinated compounds like this often exhibit improved metabolic stability and bioavailability. Materials Science:Its unique structural properties allow it to be used in the synthesis of advanced materials with specific chemical or physical characteristics. Agrochemical Potential:Fluorinated phenols have been explored for their roles in pest control formulations due to their stability and reactivity. Safety and HandlingAs with many fluorinated compounds, appropriate safety precautions must be observed during handling due to potential toxicity. Recommendations:
Research Findings and ObservationsRecent studies have highlighted the compound's potential applications across various scientific domains:
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | 2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride | ||||||||||||
Molecular Formula | C8H9ClF3NO | ||||||||||||
Molecular Weight | 227.61 g/mol | ||||||||||||
IUPAC Name | 2-(1-amino-2,2,2-trifluoroethyl)phenol;hydrochloride | ||||||||||||
Standard InChI | InChI=1S/C8H8F3NO.ClH/c9-8(10,11)7(12)5-3-1-2-4-6(5)13;/h1-4,7,13H,12H2;1H | ||||||||||||
Standard InChIKey | XJEMEBWDQLBNTM-UHFFFAOYSA-N | ||||||||||||
Canonical SMILES | C1=CC=C(C(=C1)C(C(F)(F)F)N)O.Cl | ||||||||||||
PubChem Compound | 118797641 | ||||||||||||
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume